molecular formula C11H15NO2 B13202367 3-(Isobutylamino)benzoic acid

3-(Isobutylamino)benzoic acid

Cat. No.: B13202367
M. Wt: 193.24 g/mol
InChI Key: NIPXJBKVFPEHNL-UHFFFAOYSA-N
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Description

3-(Isobutylamino)benzoic acid is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It is a derivative of benzoic acid, where the carboxyl group is substituted with an isobutylamino group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(isobutylamino)benzoic acid typically involves the reaction of benzoic acid derivatives with isobutylamine under controlled conditions. One common method includes the use of anhydrous ethanol as a solvent and liquid ammonia to facilitate the reaction . The reaction mixture is stirred and maintained at a specific temperature to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization, are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3-(Isobutylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

3-(Isobutylamino)benzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(isobutylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 3-(Isobutylamino)benzoic acid stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its isobutylamino group enhances its solubility and reactivity compared to other benzoic acid derivatives, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(2-methylpropylamino)benzoic acid

InChI

InChI=1S/C11H15NO2/c1-8(2)7-12-10-5-3-4-9(6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)

InChI Key

NIPXJBKVFPEHNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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